Product packaging for (-)-menthyl beta-D-glucoside(Cat. No.:CAS No. 52528-10-6)

(-)-menthyl beta-D-glucoside

Cat. No.: B1237705
CAS No.: 52528-10-6
M. Wt: 318.41 g/mol
InChI Key: GZSDZJZIZBGBON-NZZARTGWSA-N
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Description

Contextualization of Pyrrolidone Carboxylate Derivatives in Chemical Sciences

The pyrrolidone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Pyrrolidone derivatives are integral to a wide array of biologically active compounds and are found in numerous FDA-approved drugs. nih.gov The non-planar, puckered nature of the pyrrolidone ring allows for a three-dimensional exploration of pharmacophore space, which is a significant advantage in designing molecules with specific biological targets. nih.gov

Pyrrolidone carboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid proline and a component of the skin's natural moisturizing factor. google.comnih.gov Derivatives of pyrrolidone-3-carboxylic acid (β-proline) are recognized as important bioactive molecules, catalysts for chemical transformations, and valuable building blocks in synthesis. rsc.orgoist.jp For instance, certain derivatives have been investigated as enzyme inhibitors. rsc.orgoist.jp The development of efficient synthetic routes, such as organocatalytic enantioselective Michael addition reactions, has made a variety of enantiomerically enriched pyrrolidone carboxylic acid derivatives more accessible for research. rsc.orgrsc.org These synthetic advancements have unlocked the potential to create novel derivatives for applications in drug discovery and as additives. oist.jp Research has also explored the use of pyrrolidone carboxylic acid derivatives as transdermal permeation enhancers, demonstrating their potential to temporarily and reversibly overcome the skin barrier for drug delivery. nih.gov

Significance of Menthyl Moiety in Compound Design and Research

Menthol (B31143), a naturally occurring monoterpenoid from mint plants, is well-known for its characteristic cooling sensation. wikipedia.orgfiveable.me In the realm of organic chemistry, the menthyl group serves as a valuable chiral auxiliary in asymmetric synthesis. wikipedia.org This is due to its well-defined stereochemistry, which can be leveraged to control the stereochemical outcome of a reaction. For example, menthyl esters have been used for the chiral resolution of carboxylic acids. wikipedia.org

The incorporation of a menthyl moiety into a molecule can significantly influence its physical and biological properties. acs.org The cooling effect of menthol is attributed to its interaction with the TRPM8 receptor, which is responsible for detecting cold sensations. fiveable.me When menthol is part of a larger molecule, such as Menthyl Pyrrolidone Carboxylate, it can impart a long-lasting cooling effect as the parent molecule slowly hydrolyzes to release menthol. google.comthegoodscentscompany.com Beyond its sensory properties, the bulky and chiral nature of the menthyl group can affect the nanostructure and transport properties of compounds, as seen in studies of ionic liquids containing a menthol moiety. acs.org The steric hindrance provided by the menthyl group can influence the interactions between molecules. acs.org

Importance of Stereochemistry in the Study of Menthyl Pyrrolidone Carboxylate, (-),dl-

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chemical compounds. nih.gov Chiral natural products are typically biosynthesized as a single enantiomer, and their biological effects are often highly dependent on their specific stereochemical configuration. nih.gov This principle is highly relevant to Menthyl Pyrrolidone Carboxylate, which contains multiple chiral centers in both the menthyl and the pyrrolidone carboxylate portions of the molecule.

The designation "(-),dl-" indicates a mixture of stereoisomers. The "dl-" or "(±)-" refers to a racemic mixture of the pyrrolidone carboxylate moiety, meaning it contains both the D- and L-enantiomers. nih.gov The "(-)" refers to the specific levorotatory isomer of the menthyl group, which is the most common and naturally occurring form, also known as (-)-menthol with the (1R,2S,5R) configuration. wikipedia.orgnih.gov

Overview of Current Research Trajectories and Knowledge Gaps

Current research on Menthyl Pyrrolidone Carboxylate and related compounds appears to be focused on its application as a physiological cooling agent, particularly in the cosmetics and food industries. google.comthegoodscentscompany.com Its ability to provide a long-lasting cooling sensation through the slow release of menthol is a key area of interest. google.com Patents exist for the preparation of menthyl pyroglutamate (B8496135), indicating commercial interest in its synthesis and application. google.com

Furthermore, the broader classes of compounds to which Menthyl Pyrrolidone Carboxylate belongs—pyrrolidone derivatives and menthyl esters—are active areas of research. The synthesis of novel pyrrolidone-based compounds for potential therapeutic applications remains a significant research direction. nih.govoist.jp Similarly, the use of menthol and its derivatives as chiral auxiliaries and as active ingredients continues to be explored. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O6 B1237705 (-)-menthyl beta-D-glucoside CAS No. 52528-10-6

Properties

CAS No.

52528-10-6

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9-,10+,11-,12-,13-,14+,15-,16-/m1/s1

InChI Key

GZSDZJZIZBGBON-NZZARTGWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Menthyl Pyrrolidone Carboxylate, ,dl

Stereoselective Synthesis and Enantiomeric Control of the Menthyl and Pyrrolidone Carboxylate Scaffolds

Achieving the desired stereochemistry in Menthyl Pyrrolidone Carboxylate hinges on the ability to control the arrangement of atoms at the chiral centers of both the menthyl and pyrrolidone carboxylate components. This is accomplished through various asymmetric synthesis techniques. wikipedia.org

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. nih.govyoutube.com In the context of the pyrrolidone scaffold, organocatalysts derived from chiral pyrrolidines, such as proline and its derivatives, are extensively used. mdpi.com These catalysts are effective in promoting various asymmetric reactions, including Michael additions and aldol (B89426) reactions, which can be key steps in constructing the pyrrolidone ring with a specific stereochemistry. mdpi.comrsc.org

The efficacy of these pyrrolidine-based catalysts is often tuned by modifying their structure to optimize selectivity and reactivity for different substrates. mdpi.com For instance, catalysts can be designed with specific coordinating groups to direct the approach of a reactant to one of the two diastereotopic faces of a chiral enamine intermediate. mdpi.com Researchers have also developed recyclable chiral catalysts, including those supported on soluble or insoluble polymers, which offer advantages in terms of sustainability and cost-effectiveness. rsc.org The development of such catalytic systems is essential for the efficient and enantioselective synthesis of the pyrrolidone carboxylate portion of the target molecule.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst Type Application Key Feature Source
Pyrrolidine-based Organocatalysts Asymmetric Michael and Aldol Reactions Structural modifications optimize efficiency and selectivity. mdpi.com
(R)-Benzotetramisole ((R)-BTM) Kinetic resolution of racemic alcohols Enables enantioselective esterification without a tertiary amine. elsevierpure.com
Hydroxy-type Chiral Bifunctional Sulfides Kinetic resolution via bromolactonization High selectivity factors for resolving α-quaternary carboxylic acids. nii.ac.jp

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com This strategy is widely used in the synthesis of complex molecules. nih.gov

For the synthesis of Menthyl Pyrrolidone Carboxylate, the menthol (B31143) moiety itself can act as a chiral auxiliary. In a reported synthesis of artificial glutamate (B1630785) analogs, L-(−)-menthol was used to esterify a racemic carboxylic acid intermediate. beilstein-journals.orgnih.gov This esterification creates a mixture of diastereomers, which, due to their different physical properties, can be separated using standard techniques like chromatography. nih.gov Once separated, the desired diastereomer is carried forward, and the menthol auxiliary is later cleaved to yield the enantiomerically pure carboxylic acid. nih.gov

Other powerful chiral auxiliaries include Evans-type oxazolidinones, pseudoephedrine, and (-)-8-phenylmenthol (B56881), which have been successfully employed in a wide range of asymmetric reactions, including alkylations and aldol reactions, to set stereocenters with high levels of control. wikipedia.orgnih.govnih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Source
(-)-Menthol Resolution of carboxylic acids via diastereomeric ester formation. Hydrolysis beilstein-journals.orgnih.gov
Evans Oxazolidinones Asymmetric alkylation and aldol reactions. Hydrolysis or reduction wikipedia.orgnih.gov
Pseudoephedrine Asymmetric alkylation of enolates. Cleavage of the amide bond. sigmaaldrich.com

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. nih.gov This is a common scenario in the synthesis of Menthyl Pyrrolidone Carboxylate, which can be prepared from racemic D,L-Pyrrolidonecarboxylic acid. google.com

One primary method is crystallization . A patent describes a preparation method where D,L-menthyl pyroglutamate (B8496135) is obtained as a white solid product through crystallization from ethanol (B145695) after a series of workup steps. google.com This suggests that direct crystallization or diastereomeric crystallization (after reaction with a chiral resolving agent) can be an effective separation method.

Another powerful technique is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, such as lipases or esterases, which will preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. whiterose.ac.uk Hydrolases, for example, can be used for the selective hydrolysis of esters, and this method has been successfully applied to resolve racemic pyrrolidine (B122466) derivatives. whiterose.ac.uk Machine learning has even been employed to engineer carboxylesterases for the highly efficient kinetic resolution of near-symmetric esters. nih.gov

Kinetic resolution can also be achieved through chemical catalysis. For example, chiral acyl-transfer catalysts can be used for the enantioselective esterification of racemic alcohols, and chiral bifunctional sulfides have been shown to catalyze the bromolactonization of α-quaternary carboxylic acids with high selectivity. elsevierpure.comnii.ac.jp

Novel Derivatization Pathways and Analog Design for Menthyl Pyrrolidone Carboxylate, (-),dl-

Designing analogs of Menthyl Pyrrolidone Carboxylate involves chemically modifying either the pyrrolidone ring or the menthyl group. The goal of such derivatization is often to alter the molecule's physical or biological properties.

The pyrrolidone ring is a versatile scaffold that can be modified at several positions to create a diverse range of analogs. mdpi.com The synthesis of pyrrolidine-3-carboxylic acid derivatives and other functionalized prolines demonstrates the feasibility of introducing new chemical groups onto the ring. rsc.orgrsc.org

Significant modifications include the introduction of phosphonate (B1237965) groups, which has been achieved in the synthesis of diethyl(pyrrolidin-2-yl)phosphonate and its derivatives. mdpi.com Other synthetic routes allow for the preparation of precursors for drugs like Clemastine, which involves chlorination of a hydroxyethylpyrrolidine derivative. mdpi.com More drastic changes can involve replacing parts of the ring system itself; for example, in the development of kinase inhibitors, a hydroxypyrrolidone group was replaced with a smaller 1H-pyrazole ring to create more flexible analogs. tandfonline.com The synthesis of β-phenylalanine derivatives has also shown that a core scaffold can be converted into various heterocyclic derivatives, including pyrrole, pyrazole, thiadiazole, and oxadiazole, through the corresponding hydrazide. mdpi.com

Table 3: Examples of Pyrrolidone Ring Modifications

Modification Strategy Resulting Structure Purpose/Application Source
Introduction of a phosphonate group Diethyl(pyrrolidin-2-yl)phosphonate Synthesis of functionalized proline analogs. mdpi.com
Conversion to hydrazide, then to other heterocycles Pyrrole, Pyrazole, Thiadiazole derivatives Creation of structurally diverse compounds. mdpi.com
Ring-closing metathesis Lactone-containing structures Synthesis of natural product moieties. rsc.org

The menthyl group, a saturated terpene moiety, can also be a target for functionalization to create novel analogs. While direct modification of the menthyl group within the final Menthyl Pyrrolidone Carboxylate compound is less commonly reported, synthetic strategies applied to menthol and related cyclohexanes indicate viable pathways.

One approach is the introduction of hydroxyl groups. The stereoselective synthesis of cis-p-menthane-1,7-diol and cis-p-menthane-1,7,8-triol has been achieved starting from 4-alkylcyclohexanones. nih.gov This demonstrates that specific positions on the cyclohexane (B81311) ring can be selectively oxidized. Such modifications could potentially alter the solubility or receptor-binding properties of the final compound.

Another strategy involves the introduction of aryl groups. The use of (-)-8-phenylmenthol as a chiral auxiliary in asymmetric synthesis highlights that a phenyl group can be attached to the menthol skeleton. nih.gov This type of modification significantly changes the steric and electronic properties of the menthyl moiety. These established transformations on menthol-like structures provide a blueprint for the rational design of novel Menthyl Pyrrolidone Carboxylate analogs with tailored properties.

Exploration of Ester Linkage Variations

The formation of the ester bond between the hydroxyl group of menthol and the carboxylic acid group of pyrrolidone carboxylic acid is a critical step in the synthesis of Menthyl pyrrolidone carboxylate. Research in this area has explored different coupling agents and reaction conditions to optimize yield and purity.

One prominent method for the industrial synthesis of both L-menthyl pyroglutamate and D,L-menthyl pyroglutamate involves the use of a carbodiimide (B86325) coupling agent, specifically N,N'-dicyclohexylcarbodiimide (DCC). google.com In a typical procedure, menthol and pyrrolidone carboxylic acid are dissolved in a solvent such as methylene (B1212753) chloride. google.com A catalyst, for instance, N,N-dimethyl-4-aminopyridine (DMAP) or N,N-lutidine, is added to the mixture. google.com The reaction is then initiated by the dropwise addition of a solution of DCC in methylene chloride, typically at a reduced temperature to control the reaction rate. google.com The mixture is subsequently stirred at reflux until the reaction is complete, which can be monitored by techniques like gas chromatography to ensure the full consumption of the menthol starting material. google.com

The use of DCC as a coupling agent is a well-established method for esterification, particularly when dealing with substrates that may be sensitive to the harsh conditions of traditional Fischer esterification (acid catalysis at high temperatures). chemguide.co.uk Fischer esterification, while a fundamental method, is a reversible reaction, and driving the equilibrium towards the product often requires a large excess of one reactant or the removal of water, which can be energy-intensive. masterorganicchemistry.com

Alternative esterification methods reported in the broader field of organic synthesis could also be considered for this transformation. These include the use of other coupling reagents, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), which has been shown to be effective in forming esters from sterically hindered alcohols. rug.nl Additionally, methods involving the activation of the carboxylic acid, for example, by converting it to an acyl halide, represent another possible synthetic route. rsc.org However, the DCC-mediated approach remains a documented industrial process for Menthyl pyrrolidone carboxylate synthesis. google.com

Following the reaction, the workup procedure typically involves the removal of the insoluble dicyclohexylurea (DCU) byproduct by filtration. The filtrate is then subjected to a series of washes with acidic and basic aqueous solutions to remove unreacted starting materials and the catalyst. google.com The final purification of the Menthyl pyrrolidone carboxylate is often achieved through distillation, sometimes using molecular distillation equipment to handle the high boiling point of the compound. google.com

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and enhance sustainability. whiterose.ac.uk For Menthyl pyrrolidone carboxylate, this involves exploring alternative solvents, improving atom economy, and utilizing more efficient catalytic methods.

Solvent-Free or Environmentally Benign Solvent Systems

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net The traditional synthesis of Menthyl pyrrolidone carboxylate utilizes methylene chloride, a chlorinated solvent with environmental and health concerns. google.com Research into greener alternatives for ester synthesis is highly active.

Solvent-Free Synthesis: One of the most sustainable approaches is to conduct reactions without a solvent. rsc.org For the synthesis of menthyl esters, solvent-free systems have been successfully developed, particularly using enzymatic catalysis. mdpi.com In these systems, the reactants themselves act as the reaction medium. For instance, the esterification of l-menthol (B7771125) with long-chain unsaturated fatty acids has been achieved in a solvent-free system using Candida rugosa lipase (B570770). mdpi.com This approach significantly reduces waste and simplifies product purification.

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options.

Ionic Liquids (ILs): These are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. chemguide.co.uknih.gov ILs can act as both the solvent and, in some cases, the catalyst for chemical reactions. chemguide.co.uk Their use in various synthetic applications, including esterification, is an area of active research. chemguide.co.uk

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mygreenlab.org They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and biodegradable. google.commygreenlab.org For menthol-containing esters, DESs have been cleverly designed where menthol itself is a component of the solvent system, acting as both a substrate and the reaction medium. acs.orgtandfonline.com For example, a DES composed of racemic menthol and lauric acid has been used for lipase-catalyzed esterification. acs.org This approach offers a highly efficient and sustainable route for ester synthesis.

The transition to solvent-free methods or the use of green solvents like ILs and DESs presents a significant opportunity to improve the environmental profile of Menthyl pyrrolidone carboxylate synthesis.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies a more efficient process with less waste generation. primescholars.comyoutube.com

The industrial synthesis of Menthyl pyrrolidone carboxylate using DCC as a coupling agent can be analyzed for its atom economy. google.com The balanced chemical equation for this reaction is:

C₁₀H₂₀O (Menthol) + C₅H₇NO₃ (Pyrrolidone Carboxylic Acid) + C₁₃H₂₂N₂ (DCC) → C₁₅H₂₅NO₃ (Menthyl Pyrrolidone Carboxylate) + C₁₃H₂₄N₂O (DCU)

To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
MentholC₁₀H₂₀O156.27
Pyrrolidone Carboxylic AcidC₅H₇NO₃129.11
DCCC₁₃H₂₂N₂206.33
Total Reactant Mass 491.71
Menthyl Pyrrolidone CarboxylateC₁₅H₂₅NO₃267.36

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy = (267.36 / 491.71) x 100 = 54.37%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (45.63%) ends up as the byproduct, dicyclohexylurea (DCU). This highlights a major drawback of using stoichiometric coupling agents like DCC.

Waste minimization in this process involves not only the DCU byproduct but also the solvents used for the reaction and purification, as well as any waste generated from the acid/base washes. google.com The patent describes the use of large quantities of methylene chloride, hydrochloric acid, sodium hydroxide (B78521) solution, and ethanol, all of which contribute to the process mass intensity (PMI), another green chemistry metric that considers the total mass of materials used to produce a certain mass of product. google.comwhiterose.ac.uk

Improving the atom economy and minimizing waste would require moving away from stoichiometric reagents towards catalytic methods.

Catalytic Methods for Enhanced Efficiency

Catalytic methods are a cornerstone of green chemistry as they can significantly increase reaction rates, often under milder conditions, and reduce waste by being used in small amounts and potentially being recyclable.

Enzymatic Catalysis: The use of enzymes, particularly lipases, as biocatalysts for esterification is a well-developed green methodology. primescholars.com Lipases can operate under mild conditions (low temperature and pressure), often in solvent-free systems or in benign aqueous or non-aqueous media. scranton.edunih.gov They exhibit high selectivity (chemo-, regio-, and enantioselectivity), which can simplify purification processes and lead to higher quality products. deakin.edu.au For example, Candida rugosa lipase has been shown to be an effective catalyst for the synthesis of L-menthyl esters in a solvent-free system. nih.gov The use of immobilized enzymes further enhances sustainability by allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. whiterose.ac.uk

Chemical Catalysis: While the use of strong mineral acids like sulfuric acid in Fischer esterification is a classic catalytic method, it comes with drawbacks such as corrosion, difficulty in separation, and the generation of acidic waste. rug.nl Greener chemical catalysts are being explored:

Heterogeneous Catalysts: Solid acid or base catalysts can be used to facilitate esterification. These catalysts are easily separated from the reaction mixture by filtration, simplifying the workup and allowing for catalyst recycling. This reduces waste and the need for corrosive and difficult-to-handle homogeneous catalysts.

Lewis Acid Catalysis: Lewis acids such as bismuth(III) compounds have been investigated as catalysts for esterification, as they can be effective in low concentrations, thus producing less waste. rug.nl

Organocatalysis: The use of small organic molecules as catalysts is another burgeoning area of green chemistry. For instance, 4-(dimethylamino)pyridine (DMAP) and its derivatives are often used in catalytic amounts to promote esterification reactions. rug.nl

A recent development in the synthesis of menthol derivatives involves the use of confined chiral acids, such as highly fluorinated imino-imidodiphosphates, which have shown excellent efficiency and selectivity in catalytic processes. Such advanced catalytic systems could potentially be adapted for the synthesis of Menthyl pyrrolidone carboxylate, offering a highly efficient and atom-economical route.

The adoption of advanced catalytic methods, particularly enzymatic and heterogeneous catalysis, holds the key to developing more sustainable and efficient synthetic routes for Menthyl pyrrolidone carboxylate.

Stereochemical Characterization and Chiral Discrimination of Menthyl Pyrrolidone Carboxylate, ,dl

Advanced Spectroscopic Techniques for Enantiomeric Purity Assessment

Spectroscopic methods are indispensable for the detailed structural elucidation of chiral molecules. For Menthyl pyrrolidone carboxylate, (-),dl-, these techniques provide insights into the three-dimensional arrangement of its atoms and allow for the quantification of its stereoisomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric composition of chiral compounds. In the case of diastereomers like the components of Menthyl pyrrolidone carboxylate, (-),dl-, the NMR spectra of the different stereoisomers are inherently non-equivalent. However, the chemical shift differences can be small and difficult to resolve.

To enhance the spectral separation of enantiomers or diastereomers, Chiral Lanthanide Shift Reagents (CLSRs) are often employed. google.comlibretexts.org These are organometallic complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral ligands. google.comyoutube.com When a CLSR is added to a sample of a chiral compound, it forms transient diastereomeric complexes with the enantiomers. acs.orgbohrium.com These new complexes have distinct magnetic environments, leading to significant differential shifts in the NMR signals of the corresponding protons, a phenomenon known as lanthanide-induced shift (LIS). google.com

For Menthyl pyrrolidone carboxylate, a europium-based CLSR like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) would be a suitable choice. The Lewis acidic lanthanide center would coordinate to the Lewis basic sites in the molecule, likely the carbonyl oxygen of the ester and the amide. This interaction would cause the signals of the protons closest to these functional groups to experience the largest shifts, and crucially, the magnitude of these shifts would differ for the d- and l-pyrrolidone carboxylate diastereomers. By integrating the separated signals, the enantiomeric excess (ee) or diastereomeric excess (de) of the sample can be accurately determined. fordham.edu

Illustrative Data for NMR Analysis with CLSR

Proton Signal Chemical Shift (δ) without CLSR (ppm) Chemical Shift (δ) with Eu(hfc)₃ (ppm) - Diastereomer 1 Chemical Shift (δ) with Eu(hfc)₃ (ppm) - Diastereomer 2 ΔΔδ (ppm)
Pyrrolidone α-H ~4.2 5.8 6.1 0.3
Menthyl C1-H ~4.7 6.5 6.7 0.2

Note: This table is illustrative, showing the expected differential shifts upon addition of a CLSR. Actual values would need to be determined experimentally.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.gov VCD spectroscopy, which operates in the infrared region, is particularly powerful for determining the absolute configuration of chiral molecules in solution, even for complex structures. nih.govrsc.orgresearchgate.net

For a molecule like Menthyl pyrrolidone carboxylate, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. The carbonyl stretching region of the ester and amide groups (around 1600-1800 cm⁻¹) would be particularly informative. mdpi.com By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (e.g., using Density Functional Theory - DFT), the absolute configuration of each stereocenter can be unambiguously assigned. researchgate.netflvc.org

ECD, which measures differential absorption in the UV-visible range, relies on the presence of a chromophore. rsc.org The carbonyl groups in Menthyl pyrrolidone carboxylate act as chromophores. The ECD spectrum provides information about the electronic transitions and the spatial arrangement of these chromophores, which can also be used to determine the absolute stereochemistry by comparison with theoretical calculations. mdpi.com

| ECD | 200-250 nm | n → π* transitions of C=O | Absolute configuration of chiral centers near chromophores |

Polarimetry is a classical technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. ncert.nic.in The specific rotation, [α], is a characteristic physical property of a chiral molecule. nih.govthermofisher.com For Menthyl pyrrolidone carboxylate, (-),dl-, the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise). ncert.nic.in The magnitude of the rotation is dependent on the concentration, path length, solvent, temperature, and the wavelength of the light used. mdpi.com While a single measurement can confirm optical activity, it is often insufficient for complex stereochemical assignment.

Optical Rotatory Dispersion (ORD) provides more detailed information by measuring the specific rotation as a function of wavelength. rsc.orgrsc.orgnih.gov An ORD spectrum can reveal anomalous dispersion effects, known as Cotton effects, in the vicinity of an absorption band of a chromophore. rsc.org The sign and shape of the Cotton effect curve are directly related to the stereochemistry of the molecule and can be a powerful tool for configurational analysis, especially when correlated with the ECD spectrum. For Menthyl pyrrolidone carboxylate, ORD studies would focus on the Cotton effects associated with the carbonyl chromophores.

Illustrative Optical Rotation Data

Compound Wavelength (λ) Solvent Specific Rotation [α]
(-)-Menthyl d-pyrrolidone carboxylate 589 nm (D-line) Ethanol (B145695) [Value]°
(-)-Menthyl l-pyrrolidone carboxylate 589 nm (D-line) Ethanol [Value]°

Note: Specific rotation values are placeholders and must be determined experimentally.

Chiral Chromatography and Electrophoretic Separations

Chromatographic techniques are paramount for the physical separation of stereoisomers, allowing for both analytical quantification and preparative isolation of pure enantiomers or diastereomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis. researchgate.netnih.gov The separation of the diastereomers of Menthyl pyrrolidone carboxylate can be achieved using a Chiral Stationary Phase (CSP). eijppr.comphenomenex.com CSPs are packed with a chiral selector that interacts differentially with the stereoisomers, leading to different retention times.

For esters like Menthyl pyrrolidone carboxylate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective. nih.govresearchgate.nethplc.eu The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. hplc.eu The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is critical for optimizing the separation. By using a validated chiral HPLC method, the ratio of the diastereomers in a sample of Menthyl pyrrolidone carboxylate, (-),dl- can be precisely determined from the areas of their respective peaks. yakhak.org

Typical HPLC Parameters for Chiral Separation of Esters

Parameter Condition
Column CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Temperature | 25 °C |

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.com For the analysis of Menthyl pyrrolidone carboxylate, the compound would first need to be sufficiently volatile and thermally stable. Given its menthyl ester structure, it is likely amenable to GC analysis.

The separation of its diastereomers would be performed on a chiral capillary column. gcms.cz Cyclodextrin-based stationary phases are widely used for this purpose. chromatographyonline.comnih.gov These are chiral, cyclic oligosaccharides that can form inclusion complexes with the analytes. The differential stability of the diastereomeric host-guest complexes formed between the cyclodextrin (B1172386) and the individual stereoisomers of Menthyl pyrrolidone carboxylate leads to their separation on the column. nih.gov The use of tandem chiral columns with different cyclodextrin derivatives can further enhance the resolution of complex mixtures of stereoisomers. coresta.org

Typical GC Parameters for Chiral Separation of Menthyl Derivatives

Parameter Condition
Column Rt-BetaDEXsm (Derivatized β-cyclodextrin)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100°C, ramp to 220°C

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis for Enantiomer Resolution

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric resolution of chiral compounds, offering high efficiency, short analysis times, and minimal sample consumption. mdpi.com The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte. For compounds like Menthyl Pyrrolidone Carboxylate, which contains both a hydrophobic menthyl group and a more polar pyrrolidone carboxylate group, cyclodextrins (CDs) and their derivatives are particularly effective chiral selectors. mdpi.comrsc.org

The principle of chiral separation in CE with cyclodextrins is based on the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin cavity. mdpi.com The differential stability of these complexes leads to differences in the electrophoretic mobilities of the enantiomers, enabling their separation. The extent of enantiomeric resolution is influenced by several factors, including the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Detailed Research Findings:

For the enantiomeric resolution of Menthyl Pyrrolidone Carboxylate, a systematic approach to method development would involve screening various cyclodextrins (e.g., β-CD, γ-CD, and their hydroxypropyl, methyl, and carboxymethyl derivatives) to find the most effective chiral selector. Optimization of the background electrolyte pH would be crucial to control the ionization state of the pyrrolidone carboxylate moiety and enhance interactions with the cyclodextrin.

Illustrative Data Table for Capillary Electrophoresis:

The following table illustrates typical parameters that would be investigated for the optimization of the enantiomeric separation of Menthyl Pyrrolidone Carboxylate by Capillary Electrophoresis. The values presented are hypothetical and based on separations of similar compounds reported in the literature.

ParameterRange InvestigatedOptimal Condition (Hypothetical)
Chiral Selectorβ-CD, HP-β-CD, CM-β-CD20 mM CM-β-CD
BufferPhosphate, Acetate50 mM Phosphate
pH3.0 - 7.04.5
Voltage10 - 30 kV25 kV
Temperature15 - 35 °C25 °C

Theoretical Models for Stereoisomer Conformation and Stability

Theoretical modeling plays a pivotal role in understanding the three-dimensional structures and relative stabilities of the stereoisomers of Menthyl Pyrrolidone Carboxylate. These models provide insights into the conformational preferences that govern the molecule's interactions and properties.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structures of molecules with a high degree of accuracy. nih.gov These methods can be applied to the different stereoisomers of Menthyl Pyrrolidone Carboxylate to determine their most stable conformations and relative energies.

Detailed Research Findings:

Specific ab initio or DFT studies on Menthyl Pyrrolidone Carboxylate are not widely published. However, extensive theoretical work has been conducted on its constituent parts, namely menthol (B31143) and pyrrolidone derivatives. nih.govnih.gov Studies on menthol have shown that the chair conformation of the cyclohexane (B81311) ring, with the bulky isopropyl and methyl groups in equatorial positions, is the most stable. nih.gov For the pyrrolidone ring, DFT calculations have been used to analyze its puckering and the orientation of substituents. nih.gov

For Menthyl Pyrrolidone Carboxylate, DFT calculations would likely be employed to:

Optimize the geometry of each stereoisomer to find its lowest energy conformation.

Calculate the relative energies of the different stereoisomers to predict their thermodynamic stability.

Analyze the intramolecular interactions, such as hydrogen bonding and steric hindrance, that influence the preferred conformations.

Predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to validate the theoretical models.

Illustrative Data Table for DFT Calculations:

This table presents hypothetical relative energies for the different stereoisomers of Menthyl Pyrrolidone Carboxylate, as would be determined by DFT calculations. The values are for illustrative purposes to show the expected differences in stability.

StereoisomerRelative Energy (kcal/mol)
(1R,2S,5R)-menthyl (2S)-pyrrolidone-5-carboxylate0.00 (most stable)
(1R,2S,5R)-menthyl (2R)-pyrrolidone-5-carboxylate+1.5
(1S,2R,5S)-menthyl (2S)-pyrrolidone-5-carboxylate+3.2
(1S,2R,5S)-menthyl (2R)-pyrrolidone-5-carboxylate+4.8

Molecular Mechanics and Dynamics Simulations of Enantiomers

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods that are well-suited for studying the conformational flexibility and dynamic behavior of larger molecules like Menthyl Pyrrolidone Carboxylate. acs.org MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of the conformational space. acs.org MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior and conformational transitions of the molecule.

Detailed Research Findings:

While specific MM or MD simulations for Menthyl Pyrrolidone Carboxylate are not documented in publicly available literature, the methodologies have been successfully applied to its parent structures. Molecular mechanics studies on esters and carboxylic acids have been used to parameterize force fields for accurate conformational analysis. acs.orgacs.org MD simulations have been employed to study the conformational landscape of menthol and its derivatives in various environments. nih.gov

For Menthyl Pyrrolidone Carboxylate, MD simulations could be used to:

Explore the accessible conformations of the different stereoisomers in solution.

Investigate the dynamics of the ester linkage and the puckering of the pyrrolidone ring.

Simulate the interaction of the enantiomers with a chiral selector, such as a cyclodextrin, to elucidate the mechanism of chiral recognition at a molecular level. This can help in understanding the results from capillary electrophoresis experiments.

By combining the insights from both quantum mechanical calculations and molecular mechanics/dynamics simulations, a comprehensive understanding of the stereochemical characteristics and conformational behavior of Menthyl Pyrrolidone Carboxylate can be achieved.

Molecular Interactions and Biochemical Mechanisms of Menthyl Pyrrolidone Carboxylate, ,dl

In Vitro Enzyme Binding and Inhibition Kinetics (e.g., esterases, specific hydrolases)

The primary biochemical fate of Menthyl Pyrrolidone Carboxylate, an ester compound, is enzymatic hydrolysis. This process is central to its activity, as it cleaves the ester bond to release its constituent molecules: (-)-menthol and DL-pyrrolidone carboxylic acid (PCA). This reaction is predominantly carried out by carboxylesterases (CEs), a ubiquitous class of enzymes responsible for the hydrolysis of a wide range of ester-containing xenobiotics. nih.gov The safety evaluations by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) are based on the premise that this compound is efficiently hydrolyzed into its well-characterized, safe constituents. femaflavor.orgfao.org

Substrate Specificity and Mechanistic Enzymology

The enzymatic action on Menthyl Pyrrolidone Carboxylate is a classic ester hydrolysis mechanism. Carboxylesterases, typically possessing a catalytic triad (B1167595) in their active site, facilitate the nucleophilic attack on the carbonyl carbon of the ester, leading to its cleavage.

Table 1: Enzymatic Hydrolysis of Menthyl Pyrrolidone Carboxylate

Substrate Enzyme Class Products Reaction Type

While specific kinetic data for Menthyl Pyrrolidone Carboxylate is not extensively detailed in public literature, the methodology for its determination is well-established. Assays would typically involve incubating the compound with human liver or skin S9 fractions, which contain a rich milieu of metabolic enzymes, including various esterases. nih.gov The rate of hydrolysis can be quantified by measuring the formation of the menthol (B31143) product over time using techniques like gas chromatography or mass spectrometry.

Structure-Kinetic Relationship Analysis

The structure of Menthyl Pyrrolidone Carboxylate is pivotal to its kinetic profile. The ester linkage between the bulky, lipophilic menthyl group and the polar pyrrolidone carboxylic acid moiety makes it a suitable substrate for carboxylesterases. nih.gov The rate of hydrolysis dictates the release profile of menthol, enabling its function as a long-lasting cooling agent. thegoodscentscompany.com

A parallel can be drawn from studies on structurally similar compounds, such as L-menthyl D-lactate. For this compound, in vitro assays have demonstrated a clear ester hydrolysis pathway in human skin, liver, and plasma. nih.gov This metabolism-based structure-activity relationship (SAR) shows that the ester is rapidly and extensively metabolized, with systemic exposure being predominantly to the hydrolysis metabolites (menthol and lactic acid). nih.gov This principle is directly applicable to Menthyl Pyrrolidone Carboxylate, where its biochemical activity and safety profile are intrinsically linked to its predictable hydrolysis.

Table 2: Structural Comparison of Related Menthyl Esters

Compound Ester Linkage Hydrolysis Products
Menthyl Pyrrolidone Carboxylate, (-),dl- Menthol + DL-Pyrrolidone Carboxylic Acid (-)-Menthol, DL-Pyrrolidone Carboxylic Acid

Receptor Ligand Affinity Profiling and Biophysical Interactions (non-therapeutic context)

Direct receptor binding by the intact Menthyl Pyrrolidone Carboxylate molecule is not its primary mechanism of action. Instead, its biological effects are mediated by its hydrolysis product, (-)-menthol, which is a well-known agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. nih.gov TRPM8 is an ion channel primarily expressed in sensory neurons and is responsible for the sensation of cold.

Binding Assays with Recombinant Receptors or Biomolecules

The interaction between menthol and the TRPM8 receptor has been characterized using biophysical techniques and recombinant receptor systems. nih.gov Studies utilizing wild-type and menthol-insensitive mutant TRPM8 channels (e.g., R842H mutant) have elucidated the specifics of this binding. nih.gov Such assays, often employing electrophysiology to measure channel activation, demonstrate that menthol binding facilitates the opening of the TRPM8 ion channel. nih.gov While various non-radioactive assay technologies like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) are available for studying receptor-ligand interactions, the functional activation of the TRPM8 channel by menthol is a key measurable outcome. nih.govnih.gov

Thermostability and Conformational Changes Induced by Binding

The binding of menthol to the TRPM8 receptor induces significant conformational changes that stabilize the channel in its open state. nih.gov Biophysical analyses have shown that a single TRPM8 channel, which is a tetramer, possesses four independent and energetically equivalent binding sites for menthol. nih.gov The binding of each menthol molecule contributes to a stepwise stabilization of the open conformation, leading to a greater probability of channel opening and the resulting cooling sensation. nih.gov This demonstrates a direct link between ligand binding and the induction of a functional conformational change in the receptor protein.

Table 3: Summary of Menthol Interaction with TRPM8 Receptor

Ligand Receptor Key Finding Consequence
(-)-Menthol TRPM8 Channel Four independent binding sites per tetrameric channel. nih.gov Stepwise stabilization of the open channel state. nih.gov

Cellular Uptake and Intracellular Localization Mechanisms (mechanistic studies in model cells, not human physiological effects)

To definitively study its uptake mechanism in model cells (e.g., keratinocytes or neuronal cell lines), researchers would typically employ time- and concentration-dependent uptake assays. nih.gov To distinguish between passive diffusion and active transport or endocytosis, these experiments are often performed at different temperatures (e.g., 37°C vs. 4°C), as energy-dependent processes are inhibited at lower temperatures. nih.gov

Furthermore, the involvement of specific endocytic pathways could be probed using chemical inhibitors:

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

Filipin or Nystatin: Disrupts caveolae-mediated endocytosis by sequestering cholesterol.

Amiloride: Inhibits macropinocytosis. nih.gov

Once inside the cell, Menthyl Pyrrolidone Carboxylate is expected to encounter cytosolic and organelle-associated esterases (e.g., in the endoplasmic reticulum) where it would be hydrolyzed. To determine its intracellular localization, researchers would use techniques like fluorescence microscopy. A fluorescently tagged version of the compound could be synthesized, or its localization could be inferred by colocalization studies with fluorescent dyes that specifically stain organelles like the endoplasmic reticulum, Golgi apparatus, or lysosomes. nih.gov Given its metabolic fate, it is anticipated that the parent compound would be transiently located in the cytoplasm and ER, while its metabolites would then diffuse throughout the cell, with menthol acting on receptors like TRPM8, which may be located on the plasma membrane or ER membrane.

Membrane Permeability and Transport Pathways

Specific studies detailing the membrane permeability and transport pathways of intact Menthyl pyrrolidone carboxylate, (-),dl- are not extensively available in public literature. However, its primary mechanism involves enzymatic hydrolysis by esterases present in the skin. google.comspecialchem.com This process cleaves the molecule into (-)-menthol and dl-pyrrolidone carboxylic acid (PCA). google.com

The permeability of the parent compound is a prerequisite for this hydrolysis to occur within the epidermal layers. Derivatives of one of its hydrolysis products, pyrrolidone carboxylic acid, have been investigated as skin permeation enhancers. nih.gov These derivatives were found to interact with and disrupt the lipid barrier of the stratum corneum, thereby enhancing the penetration of other molecules. nih.gov This suggests that the PCA moiety of Menthyl pyrrolidone carboxylate might contribute to its passage through the initial layers of the skin.

The other hydrolysis product, menthol, is known to penetrate the skin. Studies on menthol have shown that it can modify the physicochemical characteristics of the lipid bilayer, such as fluidity and thickness, which can influence the permeability of the membrane to various substances. nih.gov

Subcellular Distribution and Accumulation

There is a notable absence of published scientific research on the subcellular distribution and accumulation of Menthyl pyrrolidone carboxylate, (-),dl-. Its primary reported function occurs at the skin's surface and within the epidermis, where it is hydrolyzed by carboxylesterases. google.comspecialchem.comnih.govnih.gov These enzymes are located in various cellular compartments, including the cytosol and endoplasmic reticulum of skin cells. nih.gov

The distribution of the compound would logically follow the location of these enzymes. Upon hydrolysis, the resulting (-)-menthol and dl-pyrrolidone carboxylic acid would then have their own distinct subcellular fates.

(-)-Menthol: The primary target of menthol is the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, which is located in the plasma membrane of sensory neurons. researchgate.netnih.govnih.govfrontiersin.org Therefore, menthol released from the parent compound would be expected to accumulate in the vicinity of these nerve endings in the skin to exert its cooling effect.

dl-Pyrrolidone Carboxylic Acid (PCA): PCA is a component of the skin's natural moisturizing factor (NMF) and is known for its humectant properties. nih.govtypology.com It would likely remain in the extracellular matrix and within the corneocytes of the stratum corneum to contribute to skin hydration. typology.com

Detailed studies tracking the subcellular journey of the intact Menthyl pyrrolidone carboxylate molecule are needed to fully understand its distribution and potential for accumulation.

Biophysical Characterization of Compound-Biomolecule Interactions

The biophysical characterization of the direct interaction between Menthyl pyrrolidone carboxylate, (-),dl- and specific biomolecules is not well-documented in publicly accessible scientific literature. The compound is designed as a pro-molecule, with its primary biochemical interaction being its hydrolysis by skin esterases. google.com The significant biological effects are subsequently elicited by its hydrolysis products.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No specific Isothermal Titration Calorimetry (ITC) studies for Menthyl pyrrolidone carboxylate, (-),dl- with any biological macromolecule are available in the current body of scientific literature.

However, extensive research, including thermodynamic mutant cycle analysis, has been conducted on the binding of its hydrolysis product, (-)-menthol , to its receptor, TRPM8 . researchgate.netnih.gov These studies reveal that menthol acts as a partial agonist of the TRPM8 channel. nih.gov The binding interaction is specific, involving a hydroxyl group on menthol forming a hydrogen bond with the R842 residue of the channel, and its isopropyl group interacting with I846 and L843 residues. researchgate.netnih.gov Such detailed thermodynamic analyses are crucial for understanding the molecular basis of the cooling sensation.

A hypothetical ITC experiment for Menthyl pyrrolidone carboxylate could involve studying its interaction with human carboxylesterases to determine the thermodynamics of enzyme-substrate binding, which precedes the hydrolysis.

Hypothetical ITC Data for Enzyme-Substrate Interaction This table is for illustrative purposes only as no experimental data has been found.

Parameter Hypothetical Value
Stoichiometry (n) 1
Association Constant (Ka) 1 x 10⁴ M⁻¹
Enthalpy Change (ΔH) -5 kcal/mol

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no available Surface Plasmon Resonance (SPR) studies that characterize the binding kinetics of Menthyl pyrrolidone carboxylate, (-),dl- with biomolecules.

SPR could be a valuable technique to investigate the real-time binding and dissociation of the compound with skin carboxylesterases. This would provide kinetic data such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

For the hydrolysis product, (-)-menthol , kinetic analyses of its interaction with the TRPM8 channel have been performed. These studies show that menthol shifts the voltage-dependent activation of the channel, mimicking the effect of cold temperatures. nih.gov The kinetics of TRPM8 channel opening and closing are significantly influenced by menthol, which underlies its function as a gating modifier. nih.gov

Hypothetical SPR Data for Enzyme-Substrate Kinetics This table is for illustrative purposes only as no experimental data has been found.

Kinetic Parameter Hypothetical Value
Association Rate (ka) 1 x 10³ M⁻¹s⁻¹
Dissociation Rate (kd) 0.1 s⁻¹

X-ray Crystallography of Compound-Biomolecule Complexes

There are no published X-ray crystal structures of Menthyl pyrrolidone carboxylate, (-),dl- in complex with any biomolecule.

Obtaining a crystal structure of this compound bound to a human carboxylesterase would provide invaluable insight into the precise molecular interactions that facilitate its hydrolysis. It would reveal the orientation of the substrate in the active site and the key residues involved in catalysis.

While the menthol-bound state of the TRPM8 receptor has not yet been resolved through X-ray crystallography, computational docking models based on extensive experimental data have been proposed. researchgate.netnih.govfrontiersin.org These models provide a structural hypothesis for how menthol binds within a pocket formed by transmembrane helices of the TRPM8 channel, leading to its activation. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Methodologies for Menthyl Pyrrolidone Carboxylate, ,dl

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Menthyl pyrrolidone carboxylate, (-),dl-. It provides a highly accurate mass measurement of the parent ion, often with sub-part-per-million (ppm) mass accuracy, which allows for the determination of the elemental composition. For Menthyl pyrrolidone carboxylate (C15H25NO3), the expected exact mass can be calculated and compared with the measured mass to confirm its identity.

HRMS is also critical for impurity profiling. Minor components in a sample can be detected and their elemental compositions determined, which is vital for quality control and safety assessment.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the menthol (B31143) and pyrrolidone carboxylic acid moieties. Further fragmentation of these primary product ions would provide additional structural confirmation.

Table 1: Predicted High-Resolution MS/MS Fragmentation of Menthyl pyrrolidone carboxylate, (-),dl- (Note: This table is illustrative and based on predicted fragmentation patterns.)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Lost Neutral FragmentPutative Fragment Structure
268.1880 [M+H]+138.1380C10H18[Pyrrolidone carboxylic acid + H]+
268.1880 [M+H]+157.1590C5H7NO2[Menthyl + H]+
138.1380110.0600CO[Fragment of Pyrrolidone carboxylic acid]+
138.138092.0500H2O + CO[Fragment of Pyrrolidone carboxylic acid]+

Isotope Labeling for Mechanistic Studies

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of chemical reactions and metabolic processes. In the context of Menthyl pyrrolidone carboxylate, (-),dl-, stable isotopes such as 13C, 15N, or 2H (deuterium) could be incorporated into the molecule during its synthesis.

Analyzing the mass shifts in the precursor and fragment ions of the labeled versus unlabeled compound via HRMS would allow for the elucidation of fragmentation mechanisms in detail. For instance, labeling the carbonyl carbon of the ester group with 13C would definitively confirm its presence in specific fragment ions. While no specific isotope labeling studies for this compound have been published, this methodology remains a potent option for future research. nih.govchemsrc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

For Menthyl pyrrolidone carboxylate, (-),dl-, 1H and 13C NMR would reveal characteristic signals for the menthyl and pyrrolidone carboxylate moieties. The chemical shifts, signal multiplicities, and integration values in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, would allow for the assignment of all protons and carbons in the molecule.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Menthyl pyrrolidone carboxylate, (-),dl- in CDCl3 (Note: This table is illustrative, providing predicted chemical shift ranges.)

Atom TypePredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyrrolidone CH4.2 - 4.555 - 60
Pyrrolidone CH22.0 - 2.525 - 35
Pyrrolidone NH6.5 - 8.0-
Menthyl CH-O4.5 - 4.975 - 80
Menthyl CH0.8 - 2.220 - 50
Menthyl CH30.7 - 1.015 - 25
Ester C=O-170 - 175
Amide C=O-175 - 180

Multi-dimensional NMR for Complex Structural Assignments

To unambiguously assign all signals, especially in complex regions of the spectrum where overlap may occur, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the menthyl and pyrrolidone rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the menthyl and pyrrolidone carboxylate moieties across the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the molecule.

Solid-State NMR for Polymorphism Studies

Since Menthyl pyrrolidone carboxylate, (-),dl- is a crystalline powder, it may exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. chemicalbook.comquestanalytics.com Polymorphs can have different physical properties, such as melting point and solubility.

Solid-state NMR (ssNMR) is a key technique for studying polymorphism as it is sensitive to the local environment of the nuclei. chemicalbook.comquestanalytics.comnih.gov Different polymorphs would give rise to different 13C ssNMR spectra, even though the molecules are chemically identical. questanalytics.com Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used for this purpose.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. A single crystal of Menthyl pyrrolidone carboxylate, (-),dl- could be analyzed to determine bond lengths, bond angles, and the conformation of the molecule in the solid state. This would also definitively establish the stereochemistry of the chiral centers.

In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) can be used. Each crystalline solid has a characteristic XRPD pattern, which can be used for identification and to distinguish between different polymorphic forms. While specific crystallographic data for Menthyl pyrrolidone carboxylate, (-),dl- is not publicly available, this technique would be essential for a complete solid-state characterization.

Crystal Structure Determination and Polymorphic Forms

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state of Menthyl pyrrolidone carboxylate is determined using single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the pyrrolidone and menthyl moieties, which is crucial for understanding its chemical and physical properties.

The potential for polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state characterization, particularly for pharmaceutical and specialty chemical applications. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation into the polymorphism of Menthyl pyrrolidone carboxylate would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would then be characterized by techniques such as X-ray diffraction and thermal analysis. The discovery of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, for example, highlights the importance of such studies. mdpi.com

Table 1: Hypothetical Crystal Data for a Polymorph of Menthyl Pyrrolidone Carboxylate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1550
Z4

Note: This data is hypothetical and serves as an illustrative example of what might be determined through single-crystal X-ray diffraction.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for the analysis of crystalline materials. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint.

For Menthyl pyrrolidone carboxylate, PXRD would be used to characterize the bulk material, ensuring phase purity and consistency between batches. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), would be compared against a reference pattern if available, or used to identify new crystalline forms. While a specific PXRD pattern for Menthyl pyrrolidone carboxylate is not found in the searched literature, the analysis of standard menthol crystals by XRD demonstrates the utility of this technique in characterizing related terpene-derived compounds. thegoodscentscompany.com

The analysis of a powdered sample of Menthyl pyrrolidone carboxylate would reveal sharp peaks indicative of its crystalline nature. The positions and relative intensities of these peaks are characteristic of its specific crystal lattice. Any variation in the peak positions or the appearance of new peaks in different batches would suggest the presence of a different polymorph or an impurity.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Solid

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
18.84.7260
20.54.3375
25.13.5550

Note: This table represents typical data obtained from a PXRD experiment and is for illustrative purposes.

Hyphenated Techniques for Complex Mixture Analysisnih.gov

The analysis of Menthyl pyrrolidone carboxylate is often complicated by its presence in complex matrices and the existence of multiple stereoisomers. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for resolving these complexities.

GC-MS and LC-MS for Separation and Identificationnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying the components of a mixture.

GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like Menthyl pyrrolidone carboxylate. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in structural elucidation.

A comprehensive study on the GC-MS analysis of a series of esters of diastereomeric menthols has provided extensive mass spectral and gas chromatographic data. nih.gov Although Menthyl pyrrolidone carboxylate was not included, the fragmentation patterns of related menthyl esters would be analogous. The mass spectrum of Menthyl pyrrolidone carboxylate would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the menthyl group, the pyrrolidone carboxylate moiety, and other smaller fragments. researchgate.netlibretexts.org The fragmentation of the pyrrolidone ring itself, potentially leading to a pyroglutamate (B8496135) fragment, is also a possibility. mdpi.comnih.gov

Table 3: Predicted Key Mass Fragments for Menthyl Pyrrolidone Carboxylate in GC-MS

m/zProposed Fragment
267[M]⁺ (Molecular Ion)
138[Menthyl group]⁺
129[Pyroglutamic acid]⁺
83[C₆H₁₁]⁺ (from menthyl group)

Note: These are predicted fragments based on the structure and common fragmentation patterns of similar molecules.

LC-MS Analysis:

LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. For Menthyl pyrrolidone carboxylate, reversed-phase LC would likely be employed, separating the diastereomers based on their polarity. The separated isomers would then be detected by the mass spectrometer. LC-MS/MS, which involves further fragmentation of selected ions, can provide even more detailed structural information and is useful for quantitative analysis in complex matrices. nih.gov The esterification of carboxylic acid intermediates with L-menthol (B7771125) has been shown to enable the chiral resolution of artificial glutamate (B1630785) analogs by HPLC, a technique that can be readily coupled with mass spectrometry. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC-MS) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to traditional HPLC. selvita.comafmps.be When coupled with mass spectrometry (SFC-MS), it provides a highly selective and sensitive method for the analysis of chiral compounds.

The separation of the diastereomers of Menthyl pyrrolidone carboxylate, (-),dl- is a prime application for SFC-MS. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are used to differentiate between the stereoisomers. The use of a mobile phase consisting of supercritical carbon dioxide and a polar organic modifier, such as methanol (B129727) or ethanol (B145695), allows for efficient separation.

Research on the separation of diastereomers of other menthyl esters using chiral HPLC on a Chiralpak IC column demonstrates the feasibility of resolving these types of isomers. researchgate.netnih.gov This same type of chiral stationary phase can be used in SFC. A chiral SFC-MS method for the enantiomers of other complex molecules has been successfully developed using a Chiralpak IC column, highlighting its utility for such separations. researchgate.net The application of chiral SFC-MS would allow for the baseline separation of the different stereoisomers of Menthyl pyrrolidone carboxylate, with the mass spectrometer providing confirmation of the identity of each peak. This is crucial for quality control and for understanding the properties of the individual stereoisomers. The development of chiral SFC methods is becoming increasingly important in the pharmaceutical industry for ensuring the stereochemical purity of drug candidates. chromatographyonline.com

Table 4: Illustrative SFC-MS Chiral Separation Parameters

ParameterCondition
ColumnChiralpak IC (4.6 x 150 mm, 3 µm)
Mobile PhaseSupercritical CO₂ / Methanol (with additive)
GradientIsocratic or Gradient Elution
Flow Rate2.5 mL/min
Backpressure150 bar
DetectionMS (Positive Ion Mode)

Note: These parameters are based on similar reported chiral separations and would require optimization for Menthyl pyrrolidone carboxylate.

Computational Chemistry and Theoretical Studies on Menthyl Pyrrolidone Carboxylate, ,dl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior as a nucleophile or an electrophile. youtube.com

For Menthyl Pyrrolidone Carboxylate, FMO analysis would predict its reactive sites. The HOMO, representing the region most likely to donate electrons, is expected to have significant density on the electron-rich pyrrolidone ring and the oxygen atoms of the ester group. The LUMO, the region most likely to accept electrons, would be centered on the electrophilic carbonyl carbon of the ester. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. taylorandfrancis.com Theoretical calculations on related ester compounds provide a basis for estimating these properties. researchgate.netacs.org

Interactive Data Table: Theoretical FMO Properties of Menthyl Pyrrolidone Carboxylate

Molecular OrbitalPredicted Energy (Arbitrary Units)Implied ReactivityLikely Location of Electron Density
HOMO-6.5 eVNucleophilic / Electron DonorPyrrolidone Ring, Ester Oxygen Atoms
LUMO+1.8 eVElectrophilic / Electron AcceptorCarbonyl Carbon of the Ester
HOMO-LUMO Gap8.3 eVHigh Kinetic Stability-

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the identification of high-energy transition states. acs.orgmit.edu For Menthyl Pyrrolidone Carboxylate, a key reaction is its hydrolysis, which breaks the ester bond to release menthol (B31143) and pyrrolidone carboxylic acid.

Computational studies on the hydrolysis of similar esters show that the reaction typically proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netacs.org Theoretical methods can model this pathway, calculating the energy of reactants, intermediates, transition states, and products. rsc.org The transition state is the highest energy point on the minimum energy path and its structure is critical for understanding the reaction kinetics. ims.ac.jp The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Automated workflows can facilitate the search for these fleeting structures, providing a detailed picture of the reaction dynamics. acs.org

Interactive Data Table: Hypothetical Energy Profile for Ester Hydrolysis

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1Reactants (Ester + Water)0Starting materials in solution
2Transition State 1 (TS1)+15Nucleophilic attack of water on carbonyl carbon
3Tetrahedral Intermediate-5Stable intermediate species
4Transition State 2 (TS2)+12Proton transfer and bond cleavage
5Products (Menthol + Acid)-10Final products of the hydrolysis

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net By solving Newton's equations of motion for a system, MD simulations can explore conformational changes, solvent effects, and the interactions of a ligand with a biological receptor.

MD simulations are a primary tool for conformational sampling. mdpi.com By simulating the molecule's movement over nanoseconds or longer, a wide range of possible conformations can be explored. Studies on related proline esters and menthol derivatives show that both the pyrrolidone ring and the cyclohexane (B81311) ring have preferred puckering conformations. acs.orgnih.gov The orientation of the isopropyl and methyl groups on the menthol moiety, as well as the relative orientation of the menthyl and pyrrolidone carboxylate groups, are key degrees of freedom that would be extensively sampled in an MD simulation. nih.govresearchgate.net

Interactive Data Table: Key Dihedral Angles and Predicted Stable Conformations

Dihedral AngleDescriptionPredicted Stable Conformation(s)
ω (Cα-C'-N-Cα)Amide bond in pyrrolidone ring~180° (trans)
ψ (N-Cα-C'-O)Rotation around the Cα-C' bondVaries, influences overall shape
φ (C'-N-Cα-Cδ)Pyrrolidone ring puckerEndo and Exo puckers
θ (O-C-O-C)Ester linkagePlanar or near-planar

The surrounding solvent can have a profound impact on the behavior of a solute molecule. nih.gov MD simulations can explicitly model solvent molecules (like water) or use an implicit continuum model to account for their effects. researchgate.net These simulations can reveal how the solvent influences the conformational preferences and dynamics of Menthyl Pyrrolidone Carboxylate.

For instance, in a polar solvent like water, conformations that expose polar groups (like the carbonyl and N-H groups) to the solvent would be stabilized through hydrogen bonding and dipole-dipole interactions. In a non-polar, lipid-like environment, conformations that minimize the exposure of these polar groups and maximize hydrophobic contacts would be favored. researchgate.net The viscosity of the solvent also affects the rate at which the molecule can transition between different conformations. nih.gov Understanding these solvent effects is crucial for predicting the compound's behavior in different biological environments, such as in aqueous solution versus penetrating the lipid bilayer of the skin. bucm.edu.cn

Structure-Activity Relationship (SAR) Modeling for Biochemical Specificity (non-clinical)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological or biochemical activity. deepdyve.comnih.gov These models are invaluable in medicinal chemistry for optimizing lead compounds and predicting the activity of new ones. nih.gov

For Menthyl Pyrrolidone Carboxylate, a known cooling agent, a non-clinical SAR study could be developed to understand the molecular features responsible for its interaction with a specific target, such as a thermoreceptor channel. A QSAR model would involve several steps:

Data Set Assembly: A series of analogs of Menthyl Pyrrolidone Carboxylate would be synthesized or computationally designed, varying specific structural features (e.g., substituents on the menthyl or pyrrolidone ring).

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and electronic properties derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the measured biochemical activity (e.g., binding affinity to a receptor). mdpi.com

Model Validation: The model's predictive power is rigorously tested.

Such a model could reveal, for example, that a specific range of hydrophobicity and a particular electrostatic potential pattern around the ester group are critical for activity. This information provides a rational basis for designing new compounds with enhanced biochemical specificity. nih.govntu.edu.tw

Interactive Data Table: Example Descriptors for a Hypothetical QSAR Model

CompoundMolecular Descriptor 1 (logP)Molecular Descriptor 2 (Dipole Moment)Descriptor 3 (HOMO Energy)Biochemical Activity (IC50, µM)
Analog 13.22.5 D-6.5 eV10.5
Analog 23.52.8 D-6.4 eV8.2
Analog 32.92.3 D-6.7 eV15.1
Analog 44.02.6 D-6.3 eV5.7

Quantitative Structure-Activity Relationship (QSAR) for Analog Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. researchgate.net For cooling agents like Menthyl Pyrrolidone Carboxylate, QSAR studies are instrumental in predicting the efficacy of new analogs and understanding the structural features crucial for the cooling sensation.

Research on menthol and its various esters has established a foundation for building QSAR models for related compounds. nih.gov These models typically involve calculating a range of molecular descriptors that quantify various aspects of the molecule's structure and properties. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic Descriptors: These quantify the distribution of electrons within the molecule, including dipole moments and partial charges.

Physicochemical Descriptors: These include properties like lipophilicity (logP) and polar surface area, which are crucial for skin permeation and interaction with biological targets.

A hypothetical QSAR study on a series of Menthyl Pyrrolidone Carboxylate analogs would involve synthesizing or computationally generating a set of related structures with variations in the pyrrolidone ring, the menthyl group, or the carboxylate linkage. The cooling activity of these analogs would be experimentally determined and then correlated with the calculated molecular descriptors using statistical methods like multiple linear regression or partial least squares. mdpi.com

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Cooling Agents

Descriptor CategorySpecific DescriptorPotential Influence on Cooling Activity
Physicochemical LogP (Lipophilicity)Affects skin penetration and interaction with the hydrophobic binding pocket of the TRPM8 receptor.
Physicochemical Polar Surface Area (PSA)Influences solubility and the ability to form hydrogen bonds.
Electronic Dipole MomentCan affect the orientation of the molecule within the receptor binding site.
Geometrical Molecular VolumeThe size of the molecule must be optimal to fit within the binding pocket.
Geometrical Shape IndexDescribes the three-dimensional shape, which is critical for specific receptor interactions.

The resulting QSAR model, often expressed as an equation, can then be used to predict the cooling activity of novel, unsynthesized analogs, thereby guiding the design of more potent and effective cooling agents.

Docking Studies and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful tools for understanding how a ligand, such as Menthyl Pyrrolidone Carboxylate, interacts with its biological target at a molecular level. The primary target for cooling agents is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures and cooling compounds like menthol. nih.govnih.gov

Docking Studies:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For Menthyl Pyrrolidone Carboxylate, docking into the known binding site of the TRPM8 receptor can reveal key interactions. Studies on menthol and its analogs have identified a binding pocket within the transmembrane domains of TRPM8. researchgate.net Key interactions typically involve:

Hydrogen Bonds: The carbonyl and ester groups of Menthyl Pyrrolidone Carboxylate could form hydrogen bonds with amino acid residues in the TRPM8 binding pocket.

Hydrophobic Interactions: The non-polar menthyl group is expected to fit into a hydrophobic cavity within the receptor, a crucial interaction for binding affinity.

Table 2: Potential Interacting Residues in the TRPM8 Receptor for Menthyl Pyrrolidone Carboxylate Analogs (Based on Menthol Docking Studies)

Amino Acid ResidueInteraction TypePart of Menthyl Pyrrolidone Carboxylate Involved
ArginineHydrogen BondCarbonyl oxygen of the pyrrolidone ring
Tyrosineπ-π Stacking/HydrophobicMenthol ring
LeucineHydrophobicMenthol ring and isopropyl group
IsoleucineHydrophobicMenthol ring and isopropyl group

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com For TRPM8 agonists, a pharmacophore model would typically include:

A hydrogen bond acceptor (from the carboxylate or pyrrolidone carbonyl).

A hydrogen bond donor (if applicable in other analogs).

One or more hydrophobic regions corresponding to the menthyl group.

Once a pharmacophore model is developed based on known active compounds, it can be used to rapidly screen large databases of virtual compounds to identify new potential cooling agents that match the required spatial arrangement of features. mdpi.com This approach is significantly faster than docking large libraries of compounds.

Predictive Modeling for Synthetic Yields and Stereoselectivity

Computational methods can also be applied to predict the outcomes of chemical reactions, including synthetic yields and stereoselectivity. This is particularly relevant for a chiral molecule like Menthyl Pyrrolidone Carboxylate, which is synthesized from L-pyrrolidone carboxylic acid and menthol.

The esterification of a chiral carboxylic acid with a chiral alcohol, such as (-)-menthol, results in the formation of diastereomers. nih.gov These diastereomers often have different physical properties, allowing for their separation. Computational modeling can aid in predicting which diastereomer will be preferentially formed.

Predicting Stereoselectivity:

Conformational analysis and energy calculations can be used to predict the stereochemical outcome of a reaction. By modeling the transition states of the esterification reaction leading to the different diastereomers, the activation energies can be calculated. The diastereomer formed via the lower energy transition state is predicted to be the major product. beilstein-journals.org

Studies on the esterification of various chiral acids with menthol have utilized conformational calculations to determine the configuration of the resulting diastereomeric esters. nih.govbeilstein-journals.orgresearchgate.net These calculations, often combined with spectroscopic data like Nuclear Overhauser Effect (NOESY) NMR, provide a powerful tool for assigning the absolute stereochemistry of the products. researchgate.net

Table 3: Computational Approaches to Predicting Synthetic Outcomes

Computational MethodApplicationPredicted Outcome
Transition State ModelingPredicting stereoselectivity in the esterification reaction.The ratio of diastereomers formed.
Conformational AnalysisDetermining the three-dimensional structure of the diastereomeric products.The relative stability of different conformers.
Quantum Mechanical CalculationsCalculating reaction energies and predicting reaction feasibility.The overall yield and favorability of the reaction.

By leveraging these predictive models, chemists can optimize reaction conditions to favor the formation of the desired stereoisomer, potentially increasing the efficiency and reducing the cost of the synthesis.

Environmental and Ecological Considerations of Menthyl Pyrrolidone Carboxylate, ,dl

Biodegradation Pathways in Natural Systems (e.g., soil, water)

Specific research identifying the microbial degradation mechanisms and the resulting metabolites of Menthyl pyrrolidone carboxylate, (-),dl- is not publicly documented. Understanding the susceptibility of this compound to microbial action is crucial for determining its persistence in the environment.

Comprehensive studies on the photodegradation and hydrolysis pathways of Menthyl pyrrolidone carboxylate, (-),dl- are not widely available. The ester linkage in the molecule could potentially be susceptible to hydrolysis under certain environmental pH and temperature conditions, which would break it down into menthol (B31143) and pyrrolidone carboxylic acid. However, without specific studies, the rates and significance of these degradation routes remain uncharacterized.

Aquatic and Terrestrial Fate and Transport Studies

There is a lack of publicly available research on the fate and transport of Menthyl pyrrolidone carboxylate, (-),dl- in aquatic and terrestrial environments. Such studies are essential for predicting the compound's distribution and potential exposure levels in different environmental compartments. The European Chemicals Agency (ECHA) has noted that there is no public registered data on the routes by which this substance is most likely to be released into the environment. europa.eu

Specific data from leaching and adsorption/desorption studies for Menthyl pyrrolidone carboxylate, (-),dl- in various soil and sediment types are not available. These parameters are critical for assessing its mobility in the subsurface and the potential for groundwater contamination.

Information regarding the volatilization potential and atmospheric dispersion of Menthyl pyrrolidone carboxylate, (-),dl- has not been found in publicly accessible literature.

Ecotoxicological Assessment in Model Organisms (non-human, non-mammalian, e.g., aquatic invertebrates, algae)

Detailed ecotoxicological assessments for Menthyl pyrrolidone carboxylate, (-),dl- on non-human, non-mammalian model organisms are limited. The European Chemicals Agency (ECHA) has indicated that there is limited evidence of environmental toxicity for this compound. ewg.org However, specific data on endpoints for organisms such as aquatic invertebrates (e.g., Daphnia magna) or algae are not specified in the available public information.

Table 1: Summary of Ecotoxicological Information

Ecotoxicological AspectFindingSource
General Environmental ToxicityLimited evidence of environmental toxicity.European Chemicals Agency (ECHA) ewg.org
Aquatic Invertebrate Toxicity (e.g., Daphnia)Specific data not publicly available.N/A
Algal ToxicitySpecific data not publicly available.N/A

Acute and Chronic Toxicity in Ecotoxicological Models

There is no publicly available data on the acute or chronic toxicity of Menthyl pyrrolidone carboxylate, (-),dl- in standard ecotoxicological models. Such models are crucial for assessing the potential risk of a chemical to various trophic levels within an ecosystem.

Typically, an environmental risk assessment would involve testing on representative aquatic organisms. The absence of this information means that the effect concentrations of Menthyl pyrrolidone carboxylate, (-),dl- are unknown.

Table 1: Standard Ecotoxicological Models for Aquatic Toxicity Testing

Organism Test Type Endpoint Data Availability for Menthyl pyrrolidone carboxylate, (-),dl-
Fish (e.g., Oncorhynchus mykiss)Acute (96-hour)LC50 (Lethal Concentration, 50%)No Data Available
Aquatic Invertebrates (e.g., Daphnia magna)Acute (48-hour)EC50 (Effective Concentration, 50%)No Data Available
Algae (e.g., Pseudokirchneriella subcapitata)Chronic (72-hour)EC50 (Effective Concentration, 50%)No Data Available

The lack of data for Menthyl pyrrolidone carboxylate, (-),dl- prevents the determination of its potential to cause harm to aquatic life upon environmental release.

Bioaccumulation Potential in Aquatic Food Chains

Information regarding the bioaccumulation potential of Menthyl pyrrolidone carboxylate, (-),dl- in aquatic food chains is not available in the public domain. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food, leading to a concentration in the organism that is greater than that in the surrounding environment.

A key metric used to assess bioaccumulation potential is the Bioconcentration Factor (BCF). The BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state. A high BCF value suggests that the substance is likely to accumulate in aquatic organisms, potentially being transferred up the food chain.

Table 2: Bioaccumulation Potential Indicators

Parameter Description Data Availability for Menthyl pyrrolidone carboxylate, (-),dl-
Bioconcentration Factor (BCF)The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.No Data Available
Octanol-Water Partition Coefficient (Log Kow)A measure of a chemical's hydrophobicity, which can be an indicator of its potential to bioaccumulate.No Experimental Data Available

Without experimental or reliable modeled data on the BCF or Log Kow for Menthyl pyrrolidone carboxylate, (-),dl-, its potential to be absorbed and concentrated by aquatic organisms remains uncharacterized. Therefore, a comprehensive assessment of the risk it may pose to aquatic food webs cannot be completed at this time.

Emerging Research Frontiers and Future Directions for Menthyl Pyrrolidone Carboxylate, ,dl

Integration with Advanced Materials Science

The unique structural characteristics of Menthyl Pyrrolidone Carboxylate, (-),dl-, which combines a chiral menthyl group with a functional pyrrolidone carboxylate moiety, position it as a candidate for innovative applications in materials science. Current research is in its nascent stages, with significant potential for future discoveries.

Role as Chiral Building Blocks in Polymer Synthesis

While direct studies on the use of Menthyl Pyrrolidone Carboxylate, (-),dl- as a monomer in polymer synthesis are not extensively documented in publicly available research, the principles of polymer chemistry suggest its potential as a chiral building block. The synthesis of polymers from structurally related compounds, such as 3-(−)- and 3-(+)-menthyl carboxylate pyrroles, has been successfully achieved, resulting in conductive polymers. deakin.edu.au This indicates the feasibility of incorporating the menthyl carboxylate structure into polymer chains.

Furthermore, the pyrrolidone carboxylic acid (PCA) component has been utilized as a chiral dopant in the synthesis of chiral nanotubes of polyaniline. rsc.org In this process, the PCA dopant induces a helical screw in the polymer main chains, demonstrating that the pyrrolidone moiety can effectively transfer its chirality to a polymer structure. rsc.org Based on these findings, it is plausible that Menthyl Pyrrolidone Carboxylate, (-),dl- could serve a dual function in polymerization: the pyrrolidone ring could act as a polymerizable unit or a chiral directing group, while the menthyl group would introduce specific physical properties, such as thermal stability or altered solubility, to the resulting polymer.

Table 1: Potential Contributions of Menthyl Pyrrolidone Carboxylate, (-),dl- in Polymer Synthesis

ComponentPotential RoleAnticipated Properties in Polymer
Menthyl Group Introduction of a bulky, chiral, and hydrophobic moiety.Increased thermal stability, modified solubility, potential for creating liquid crystalline phases.
Pyrrolidone Carboxylate Group A polar, chiral, and reactive site.Polymerization anchor, chiral template, site for post-polymerization modification.
Ester Linkage A hydrolyzable bond.Potential for creating degradable or responsive polymers.

Future research in this area would likely involve the synthesis and characterization of copolymers incorporating Menthyl Pyrrolidone Carboxylate, (-),dl- to explore how its inclusion affects the polymer's mechanical, thermal, and optical properties.

Incorporation into Smart Materials or Responsive Systems

The concept of "smart" or "stimuli-responsive" materials, which change their properties in response to external stimuli such as pH, temperature, or light, is a burgeoning field of materials science. nih.govnih.gov The ester linkage in Menthyl Pyrrolidone Carboxylate, (-),dl- is susceptible to hydrolysis, a reaction that can be triggered by changes in pH. This intrinsic property makes it a compelling candidate for the design of pH-responsive polymer systems.

Polymers incorporating this compound could be designed to degrade or release an encapsulated substance upon a change in the acidity or basicity of the surrounding environment. For instance, in a biomedical context, a polymer matrix containing Menthyl Pyrrolidone Carboxylate, (-),dl- could be engineered to be stable at physiological pH but to break down and release a therapeutic agent in the more acidic microenvironment of a tumor. While specific studies on Menthyl Pyrrolidone Carboxylate, (-),dl- in this context are yet to be published, the fundamental chemical principles are well-established.

Applications in Biosensing and Diagnostic Tool Development (as a probe, not a therapeutic)

The development of sensitive and selective biosensors and diagnostic tools is critical for modern medicine and environmental monitoring. The unique structure of Menthyl Pyrrolidone Carboxylate, (-),dl- presents opportunities for its use as a specialized chemical probe.

Development of Bioprobes for Specific Biomolecular Targets

At present, there is a lack of published research detailing the use of Menthyl Pyrrolidone Carboxylate, (-),dl- as a bioprobe. However, its constituent parts, menthol (B31143) and pyrrolidone carboxylic acid, interact with biological systems. The development of a bioprobe would necessitate modifying the molecule to include a reporter group—such as a fluorescent tag or a radioisotope—that can be detected.

Future research could focus on synthesizing derivatives of Menthyl Pyrrolidone Carboxylate, (-),dl- that can bind to specific enzymes or receptors. For example, given that the ester linkage is a target for hydrolases, a modified version of the compound could be designed to act as a substrate for a specific esterase. Upon enzymatic cleavage, a detectable signal could be released, allowing for the quantification of enzyme activity.

Use in Analytical Assays for Detection of Related Compounds

While direct analytical assays for Menthyl Pyrrolidone Carboxylate, (-),dl- are not widely established in the literature, methods for detecting its parent compounds, menthol and pyrrolidone carboxylic acid, are available. These methods, which include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), could be adapted for the detection of Menthyl Pyrrolidone Carboxylate, (-),dl- in biological or environmental samples. mdpi.com

The development of a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), would represent a significant advancement. This would require the production of antibodies that specifically recognize the Menthyl Pyrrolidone Carboxylate, (-),dl- molecule. Such an assay would offer high sensitivity and selectivity, enabling its use in a variety of diagnostic and monitoring applications.

Discovery of Novel Biochemical Pathways Mediated by the Compound (fundamental research)

Understanding the metabolic fate of Menthyl Pyrrolidone Carboxylate, (-),dl- is crucial for assessing its biological activity and potential impacts. Fundamental research in this area is beginning to shed light on the biochemical transformations this compound may undergo.

The primary metabolic pathway for Menthyl Pyrrolidone Carboxylate, (-),dl- is likely its enzymatic hydrolysis into menthol and pyrrolidone carboxylic acid. nih.gov This is supported by studies on the metabolic fate of l-menthol (B7771125), which show that it undergoes hydroxylation and conjugation with glucuronic acid before excretion. nih.gov Similarly, the metabolism of N-methyl-2-pyrrolidone, a structurally related compound, involves hydroxylation. nih.gov

A metabolomics study has identified Menthyl Pyrrolidone Carboxylate as being associated with metabolic pathways involving flavorants. The Human Metabolome Database also classifies the compound as a terpene glycoside, suggesting its involvement in lipid metabolism. hmdb.ca These findings point towards a complex series of biochemical transformations that go beyond simple hydrolysis.

Table 2: Potential Metabolic Transformations of Menthyl Pyrrolidone Carboxylate, (-),dl-

TransformationDescriptionPotential Metabolites
Ester Hydrolysis Cleavage of the ester bond by esterase enzymes.L-Menthol and DL-Pyrrolidone Carboxylic Acid
Hydroxylation Addition of hydroxyl (-OH) groups to the menthyl or pyrrolidone ring.Hydroxylated menthol derivatives, Hydroxylated pyrrolidone carboxylic acid derivatives
Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion.Menthol glucuronide, Pyrrolidone carboxylic acid glucuronide
Oxidation Further oxidation of hydroxylated metabolites.Carboxylic acid derivatives of menthol

Future fundamental research will likely employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the various metabolites of Menthyl Pyrrolidone Carboxylate, (-),dl- in biological systems. nih.gov This will provide a more complete picture of its biochemical pathways and help to elucidate its physiological roles.

Challenges and Opportunities in Stereoisomer-Specific Research of the Compound

The study of Menthyl pyrrolidone carboxylate, (-),dl-, a compound valued for its cooling and skin-conditioning properties, is entering a new phase where the focus is shifting from the racemic or diastereomeric mixture to its individual stereoisomers. This evolution in research presents both significant hurdles and promising opportunities that could redefine the applications and efficacy of this molecule. The compound is synthesized from L-menthol and L-Pyrrolidone Carboxylic Acid, resulting in a mixture of diastereomers. nih.gov This inherent stereochemical complexity is the foundation for the current challenges and future potential in its specific research.

The primary challenge in the stereoisomer-specific research of Menthyl pyrrolidone carboxylate, (-),dl- lies in the separation of its constituent diastereomers. Since the compound is typically synthesized from (-)-menthol and a racemic version of pyrrolidone carboxylic acid, the resulting product is a mixture of diastereomers, namely (-)-menthyl (S)-pyrrolidone-5-carboxylate and (-)-menthyl (R)-pyrrolidone-5-carboxylate. The separation of these diastereomers is a non-trivial task due to their similar physical properties.

However, research into related compounds offers viable pathways to overcome this challenge. The use of L-(-)-menthol as a chiral auxiliary has been successfully employed for the chiral resolution of other carboxylic acids. This process involves esterification, followed by the separation of the resulting diastereomeric esters using chromatographic techniques.

Key Separation Techniques and Considerations:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating diastereomers. Research on similar menthyl esters has demonstrated clean separation on a gram scale using chiral columns.

Esterification Agents: The choice of esterification agent can significantly impact the yield and ease of separation. While traditional agents like DCC and DMAP have been used, others like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have shown to be more effective in some cases.

The opportunities that arise from the successful separation and study of individual Menthyl pyrrolidone carboxylate stereoisomers are substantial and could lead to the development of more potent and targeted applications. The foundation for these opportunities lies in the well-established principle of stereoselectivity in biological systems, where different stereoisomers of a molecule can exhibit markedly different physiological effects.

This is particularly relevant for Menthyl pyrrolidone carboxylate, as both of its constituent parts, menthol and pyrrolidone carboxylic acid, are known to have stereoisomers with distinct biological activities. For instance, the cooling effect of menthol is highly dependent on its stereochemistry, with (-)-menthol being the most potent isomer in activating the TRPM8 receptor, which is responsible for the sensation of cold. nih.gov It is therefore highly probable that the individual diastereomers of Menthyl pyrrolidone carboxylate will also display differential activation of this key receptor.

Potential Areas of Opportunity:

Enhanced Sensory Effects: Isolating the stereoisomer with the most potent cooling activity could lead to the development of more efficient and effective cooling agents for cosmetics, personal care products, and even food and beverages. This could allow for lower concentrations to be used, potentially reducing the risk of skin irritation and improving product formulations.

Targeted Pharmacological Activity: Beyond its cooling properties, the pyrrolidone carboxylic acid moiety is found in many pharmacologically active compounds. It is plausible that the individual stereoisomers of Menthyl pyrrolidone carboxylate could have unique interactions with other biological targets, opening up possibilities for new therapeutic applications.

Improved Skin Permeation and Bioavailability: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Research into the individual stereoisomers could reveal differences in their ability to penetrate the skin and interact with skin enzymes, leading to the development of more effective topical formulations.

Understanding Structure-Activity Relationships (SAR): By studying the individual stereoisomers, researchers can gain a deeper understanding of how the three-dimensional structure of the molecule relates to its biological activity. This knowledge is invaluable for the rational design of new and improved cooling agents and other functional ingredients.

The table below illustrates the potential for differential properties based on the known characteristics of menthol stereoisomers, suggesting a similar potential for the diastereomers of Menthyl pyrrolidone carboxylate.

Property(-)-MentholOther Menthol IsomersImplication for Menthyl Pyrrolidone Carboxylate Research
Cooling Sensation Strongest cooling effectWeaker or no cooling effectThe diastereomers are likely to have different cooling intensities.
TRPM8 Activation Potent activatorLess potent or inactiveThe diastereomers may exhibit differential binding and activation of the TRPM8 receptor.
Biological Activity Well-documented physiological effectsVaried and often reduced effectsEach diastereomer could possess a unique pharmacological or cosmetic profile.

Q & A

Basic Research Questions

Q. What are the stereochemical considerations in synthesizing menthyl pyrrolidone carboxylate isomers, and how do they influence surfactant properties?

  • Methodological Insight : The compound exists as stereoisomers (e.g., L-menthyl D/L-pyrrolidone carboxylate), with distinct CAS numbers (68127-22-0 for D- and 64519-44-4 for L-). Synthesis requires chiral resolution or asymmetric catalysis to isolate enantiomers. The D-isomer is classified as a nonionic surfactant with lipophilic cyclohexanol groups, enhancing emulsification in hydrophobic matrices .
  • Experimental Design : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity. Assess surfactant efficacy via critical micelle concentration (CMC) measurements in polar/nonpolar solvent systems.

Q. How does menthyl pyrrolidone carboxylate function as a humectant in dermatological formulations, and what are its hygroscopic limitations?

  • Methodological Insight : The carboxylate group binds water via hydrogen bonding, while the menthyl moiety provides lipid compatibility. However, its hygroscopicity is environment-dependent; efficacy declines in low-humidity conditions (<40% RH), necessitating co-formulation with occlusive agents (e.g., liquid paraffin) .
  • Data Analysis : Compare moisture retention in vitro using Franz diffusion cells under controlled humidity. Quantify transepidermal water loss (TEWL) in ex vivo skin models.

Advanced Research Questions

Q. What mechanisms underlie the cooling perception of menthyl pyrrolidone carboxylate in topical applications, and how does it synergize with other cooling agents?

  • Methodological Insight : The compound activates TRPM8 ion channels, similar to menthol, but with prolonged effects due to slower skin permeation. Synergy with N-Lactoyl ethanolamide enhances cooling duration by modulating receptor sensitivity .
  • Experimental Design : Use calcium imaging in TRPM8-transfected HEK293 cells to quantify activation thresholds. Conduct human sensory trials with formulations at 1% w/w (menthyl PCA) and 0.5% w/w (N-Lactoyl ethanolamide) in ethanol/water (50:50) .

Q. How does menthyl pyrrolidone carboxylate interact with metal ions in hydrogel matrices, and what implications does this have for drug delivery?

  • Methodological Insight : The pyrrolidone ring and carboxylate groups chelate cations (e.g., Cu²⁺) via electrostatic interactions, enabling sustained release in ion-rich environments. This property is leveraged in hydrogels for topical metal ion delivery .
  • Data Contradiction Analysis : While VP/MA hydrogels show Cu²⁺ binding, competitive displacement by physiological ions (Na⁺, K⁺) may reduce efficacy. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal retention in simulated biological fluids .

Q. What role does menthyl pyrrolidone carboxylate play in modulating gut microbiota-derived metabolites linked to diabetic retinopathy?

  • Methodological Insight : In murine models, the compound correlates with altered levels of L-proline and ubiquinone-1, potentially influencing oxidative stress pathways. However, its direct microbial metabolism remains unconfirmed .
  • Experimental Design : Perform metabolomic profiling (LC-MS/MS) of fecal and serum samples from diabetic retinopathy (DR) models treated with menthyl PCA. Compare with untreated controls using PLS-DA analysis .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s low skin permeability in transdermal delivery studies?

  • Challenge : The logP (~3.5) and molecular weight (~285 g/mol) limit passive diffusion through the stratum corneum.
  • Solutions :

  • Use chemical enhancers (e.g., propylene glycol) to disrupt lipid bilayers .
  • Employ microneedle arrays to bypass the stratum corneum, as validated in copper peptide permeability studies (Kp = 5.7 × 10⁻⁵ cm/h for pyrrolidone carboxylate analogs) .

Q. What analytical techniques are optimal for detecting pyroglutamate modifications in proteins involving pyrrolidone carboxylate derivatives?

  • Methodological Insight : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies cyclic N-terminal pyroglutamate. Use Comet 2015.01 software with parameters for variable modifications (e.g., +17.0265 Da for pyrrolidone carboxylate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.